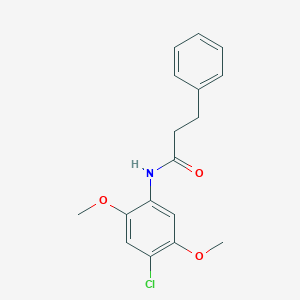![molecular formula C16H23NO3 B5698213 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are believed to have a range of therapeutic benefits.
Mécanisme D'action
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound increases levels of endocannabinoids, which are believed to have a range of therapeutic benefits, including pain relief, anti-inflammatory effects, and improved mood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including increased levels of endocannabinoids in the brain, reduced pain sensitivity, anti-inflammatory effects, and improved mood. The compound has also been shown to have a range of neuroprotective effects, including the ability to protect against brain damage caused by stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide for lab experiments is its high selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in the brain. However, the compound has some limitations, including its relatively short half-life and the fact that it is metabolized quickly in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide, including further studies on its potential therapeutic applications in areas such as pain management, addiction, anxiety, and depression. Other potential areas of research include studies on the compound's neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the optimal dosing and administration of this compound to maximize its therapeutic benefits while minimizing any potential side effects.
Méthodes De Synthèse
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide is synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 3,4-dimethoxybenzaldehyde, followed by the addition of methylamine and acetic anhydride. The final product is purified using chromatography techniques to obtain a high-purity compound.
Applications De Recherche Scientifique
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide has been extensively studied for its potential therapeutic applications in a range of areas, including pain management, addiction, anxiety, and depression. The compound is believed to work by increasing levels of endocannabinoids in the brain, which are natural compounds that have been shown to have a range of therapeutic benefits.
Propriétés
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(18)17-11-16(8-4-5-9-16)13-6-7-14(19-2)15(10-13)20-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZKPVWHUNBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)